1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloe-emodin can be synthesized through various chemical routes. One common method involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents such as potassium permanganate or hydrogen peroxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, aloe-emodin is often extracted from natural sources such as Aloe vera and Rheum officinale. The extraction process involves solvent extraction followed by purification using techniques like column chromatography and recrystallization . This method is preferred due to its cost-effectiveness and the availability of natural sources.
Chemical Reactions Analysis
Types of Reactions
Aloe-emodin undergoes various chemical reactions, including:
Oxidation: Aloe-emodin can be oxidized to form different quinone derivatives.
Reduction: Reduction of aloe-emodin can yield hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various ethers and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinones .
Scientific Research Applications
Aloe-emodin has a wide range of scientific research applications:
Mechanism of Action
Aloe-emodin exerts its effects through various molecular mechanisms. In cancer cells, it induces apoptosis by activating the caspase-9/3/Gasdermin E axis, leading to mitochondrial dysfunction and pyroptosis . It also inhibits cell proliferation and migration by modulating key signaling pathways such as MAPK, p53, and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone.
Uniqueness
Aloe-emodin is unique due to its hydroxymethyl group at the 3-position, which enhances its biological activity and solubility compared to other anthraquinones . This structural feature allows it to interact more effectively with molecular targets and pathways involved in its biological effects .
Properties
CAS No. |
873431-39-1 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-2-9-13(11(18)3-7)16(21)14-10(15(9)20)4-8(6-17)5-12(14)19/h2-5,17-19H,6H2,1H3 |
InChI Key |
BBRAOTYOIAGHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO |
Origin of Product |
United States |
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